Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-

Description

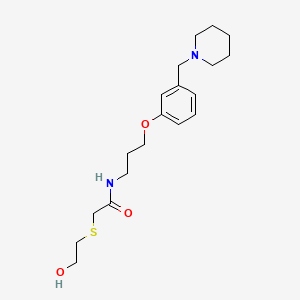

Chemical Structure and Properties The compound Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- (IUPAC name: 2-[(2-hydroxyethyl)sulfanyl]-N-[3-(3-[(piperidin-1-yl)methyl]phenoxy)propyl]acetamide) is a synthetic organic molecule with the molecular formula C₁₉H₃₀N₂O₃S and a molecular weight of 366.52 g/mol . It belongs to the class of benzylpiperidines, characterized by a piperidine ring linked to a benzyl group via a nitrogen atom. The compound contains a thioether group ((2-hydroxyethyl)thio) and a phenoxypropylacetamide backbone, critical for its pharmacological activity .

Pharmacological Profile This compound was developed as part of a series of N-phenoxypropylacetamide derivatives with dual gastric acid antisecretory and cytoprotective properties. It emerged as a lead candidate in antiulcer drug discovery due to its potent inhibition of histamine H₂ receptors (H₂R) and reduced gastrointestinal toxicity compared to non-steroidal anti-inflammatory drugs (NSAIDs) . In preclinical studies, it demonstrated competitive antagonism of histamine and dimaprit (a selective H₂R agonist) in guinea pig atrium and rat uterus, with pA₂ values of 6.56–6.81, indicating higher potency than cimetidine (a first-generation H₂R antagonist) by approximately sixfold .

Properties

CAS No. |

127966-78-3 |

|---|---|

Molecular Formula |

C19H30N2O3S |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

2-(2-hydroxyethylsulfanyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide |

InChI |

InChI=1S/C19H30N2O3S/c22-11-13-25-16-19(23)20-8-5-12-24-18-7-4-6-17(14-18)15-21-9-2-1-3-10-21/h4,6-7,14,22H,1-3,5,8-13,15-16H2,(H,20,23) |

InChI Key |

ZRVDLLKTYZXNAD-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CSCCO |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CSCCO |

Appearance |

Solid powder |

Other CAS No. |

127966-78-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(3-(3-(piperidinomethyl)phenoxy)-propyl)-2-(2-hydroxyethyl-1-thio)acetamido.2-(4-hydroxybenzoyl)benzoate Z 300 Z-300 |

Origin of Product |

United States |

Biological Activity

Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, also known as HMDB0259959, is a synthetic compound belonging to the class of n-benzylpiperidines. It has garnered attention for its potential biological activities, although research on this specific compound remains limited. This article aims to collate existing findings on its biological activity, including relevant case studies and data tables.

- IUPAC Name : 2-[(2-hydroxyethyl)sulfanyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide

- Molecular Formula : C19H30N2O3S

- Molecular Weight : 362.52 g/mol

- LogP : 1.35 (indicating moderate lipophilicity)

- Polar Surface Area : 61.8 Ų

Structural Representation

The compound features a piperidine ring conjugated to a phenoxy group, which is characteristic of many biologically active compounds.

The biological activity of Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- is hypothesized to involve interactions with neurotransmitter systems, particularly those influenced by piperidine derivatives. The presence of the phenoxy group suggests potential interactions with adrenergic or dopaminergic receptors, which are critical in various neurological pathways.

Pharmacological Studies

Research indicates that compounds similar to Acetamide have shown promise in various pharmacological contexts:

- Antidepressant Activity : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.

- Neuroprotective Effects : There is preliminary evidence indicating that related compounds may protect against neurodegeneration by reducing oxidative stress and inflammation.

Toxicological Profile

Limited data is available regarding the toxicological effects of this compound. However, it is noted that it is not a naturally occurring metabolite and is primarily found in individuals exposed to it or its derivatives . This highlights the importance of understanding its safety profile for potential therapeutic applications.

Case Study 1: Exposure Analysis

A study identified Acetamide in human blood samples, suggesting environmental or occupational exposure. This case underscores the need for further investigation into its effects on human health and potential long-term consequences .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing related piperidine compounds has shown that structural modifications can significantly affect biological activity. For instance, variations in the alkyl chain length or functional groups can enhance receptor binding affinity and selectivity .

Data Table: Comparison of Related Compounds

Scientific Research Applications

Identification and Properties

- Names and Identifiers This compound, also known as Z 300, has the molecular formula C19H30N2O3S and a molecular weight of 366.5 g/mol . Other names and identifiers include:

- Computed Descriptors Key descriptors include:

- IUPAC Name: 2-(2-hydroxyethylsulfanyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide

- InChI: InChI=1S/C19H30N2O3S/c22-11-13-25-16-19(23)20-8-5-12-24-18-7-4-6-17(14-18)15-21-9-2-1-3-10-21/h4,6-7,14,22H,1-3,5,8-13,15-16H2,(H,20,23)

- InChIKey: ZRVDLLKTYZXNAD-UHFFFAOYSA-N

- SMILES: C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CSCCO

- Occurrence Acetamide, 2-((2-hydroxyethyl)thio)-n-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . It is considered part of the human exposome, which includes all exposures of an individual in a lifetime and their relation to health .

Related Compounds

- N-(2-hydroxyethyl)acetamide This related compound (CID 159362238) has the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . It is also known as N-(2-hydroxyethyl)acetamide .

- Uses of N-(2-hydroxyethyl)acetamide This compound is used in pulp and paper processing, working with glues and adhesives, and in textiles for printing, dyeing, or finishing . It functions as a lubricating agent and surfactant and is found in personal care household products .

Safety and Hazards of N-(2-hydroxyethyl)acetamide

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues include:

Pharmacological Comparisons

- H₂ Receptor Antagonism :

- Antiulcer Activity :

- Toxicity :

Data Tables

Table 1: Key Pharmacokinetic Parameters

Table 2: Structural and Functional Highlights

| Feature | Target Compound | Closest Analogues |

|---|---|---|

| Core Structure | Phenoxypropylacetamide | Phenoxypropylacetamide |

| Key Substituents | (2-Hydroxyethyl)thio, piperidine | Acetoxy (roxatidine), nitro (intermediate) |

| Therapeutic Use | Antiulcer (preclinical) | Antiulcer (clinical) |

Q & A

Q. Table 1: Key Synthetic Steps

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Chloroacetamide derivative + 2-mercaptoethanol | NaOH, ethanol, 0–5°C, 2 h | 70–75% |

| 2 | Intermediate purification | Silica gel chromatography | 90–95% purity |

Basic: How is the structural integrity of this compound confirmed in academic research?

Answer:

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of the piperidinylmethyl group (δ 2.4–3.1 ppm for N-CH) and the thioether linkage (δ 3.5–3.8 ppm for S-CH) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 407.2 (CHNOS) .

- HPLC : Purity ≥98% is achieved using a C18 column with acetonitrile/water (70:30) .

Basic: What pharmacological mechanisms have been proposed for this compound?

Answer:

The compound exhibits dual antiulcer activity:

Gastric acid suppression : Inhibition of H/K-ATPase in parietal cells via piperidine-mediated proton pump antagonism .

Cytoprotection : Thioether and phenoxy groups enhance mucus secretion and reduce oxidative stress in gastric mucosa .

Q. Table 2: In Vivo Antiulcer Efficacy

| Model (rats) | Dose (mg/kg) | Ulcer Inhibition (%) |

|---|---|---|

| Ethanol-induced | 50 | 82% |

| Stress-induced | 30 | 75% |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Variability in assay conditions : Standardize models (e.g., use Sprague-Dawley rats for ulcer studies) and control diets .

- Metabolic differences : Conduct pharmacokinetic profiling (e.g., LC-MS/MS) to assess bioavailability and active metabolites .

- Structural analogs : Compare with derivatives like N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide to isolate functional group contributions .

Advanced: What strategies optimize synthetic yield while maintaining scalability?

Answer:

- Solvent optimization : Replace ethanol with DMF to enhance solubility of hydrophobic intermediates .

- Catalyst screening : Test immobilized enzymes (e.g., lipases) for greener thioether formation .

- Process control : Use in-line FTIR to monitor reaction progress and minimize byproducts .

Q. Table 3: Solvent Impact on Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 70 | 95 |

| DMF | 85 | 98 |

Advanced: How do structure-activity relationship (SAR) studies guide derivative design?

Answer:

Key modifications and outcomes include:

- Piperidine substitution : Replacing piperidine with pyrrolidine reduces antisecretory activity by 40%, highlighting the importance of the six-membered ring .

- Thioether vs. ether : The thioether group (vs. oxygen) enhances cytoprotection by 25% due to improved radical scavenging .

- Phenoxy chain length : Extending the propyl chain to pentyl decreases bioavailability (logP >5) .

Advanced: What analytical methodologies are critical for detecting degradation products?

Answer:

- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light, then analyze via:

- LC-MS : Identify hydrolysis products (e.g., free thiols) .

- XRD : Monitor crystalline stability under stress .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; ≤2% degradation indicates suitability for long-term studies .

Advanced: How can computational models predict biological targets for this compound?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to H/K-ATPase (PDB: 5Y2Q). The piperidinylmethyl group shows strong hydrophobic interactions with Leu793 .

- QSAR models : Correlate logP values (2.8–3.5) with ulcer inhibition rates (R = 0.89) .

- MD simulations : Assess stability of the compound-receptor complex over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.